Metofenazate

Calmodulin Troponin C Selectivity

Researchers requiring calmodulin-specific inhibition face confounding off-target effects from non-selective phenothiazines like trifluoperazine, which also binds troponin C. • Metofenazate: >40-fold selectivity for calmodulin over troponin C; no functional effect on troponin C-mediated actomyosin ATPase. • Ki = 7 µM against calmodulin-dependent phosphodiesterase; potency comparable to trifluoperazine without troponin C artifacts. • Ideal for neuronal calmodulin studies (LTP, neurotransmitter release) and high-throughput screening. Supplied with full QC documentation; standard international B2B shipping.

Molecular Formula C31H36ClN3O5S
Molecular Weight 598.2 g/mol
CAS No. 388-51-2
Cat. No. B048231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetofenazate
CAS388-51-2
Synonyms3,4,5-Trimethoxybenzoic Acid 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl Ester;  2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-Trimethoxybenzoate;  Methophenazine;  T 5; 
Molecular FormulaC31H36ClN3O5S
Molecular Weight598.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
InChIInChI=1S/C31H36ClN3O5S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35/h4-5,7-10,19-21H,6,11-18H2,1-3H3
InChIKeyBAQLUVXNKOTTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metofenazate: Selective Calmodulin Inhibitor


Metofenazate (CAS 388-51-2, C31H36ClN3O5S, MW 598.15) is a phenothiazine derivative classified as an antipsychotic agent within the piperazine-containing subgroup . It is also recognized as a selective calmodulin inhibitor . Structurally, it is a 3,4,5-trimethoxybenzoate ester of a chlorophenothiazine-piperazine base , distinguishing it from simpler phenothiazine analogs.

Metofenazate vs. Trifluoperazine Selectivity


Phenothiazines are a broad class with diverse pharmacological profiles. Simple substitution based on class membership is invalid for experimental or clinical contexts because key functional groups drive off-target interactions and potency. Metofenazate's trimethoxybenzoate ester moiety, absent in many analogs like trifluoperazine, confers a distinct interaction profile with calmodulin versus troponin C . Using a less selective phenothiazine introduces confounding variables that compromise data interpretation, as demonstrated by direct comparative studies .

Metofenazate Selectivity Evidence


Calmodulin Binding Selectivity

In a direct head-to-head comparison using a calmodulin-specific fluorescent dye, Metofenazate demonstrated superior selectivity for calmodulin over troponin C compared to trifluoperazine (TFP) . TFP required a concentration of 24 µM to half-maximally increase fluorescence of the troponin C-dye complex, whereas Metofenazate did not influence troponin C fluorescence at concentrations up to 1000 µM . This indicates a >40-fold selectivity window for Metofenazate based on this assay.

Calmodulin Troponin C Selectivity Fluorescence Spectroscopy

Calmodulin PDE Inhibition

Both Metofenazate (MP) and trifluoperazine (TFP) inhibit calmodulin-dependent phosphodiesterase (PDE) with similar potency, as demonstrated in a direct comparative study . Metofenazate showed a Ki of 7 µM, while TFP showed a Ki of 4 µM . This comparable inhibition of the target pathway confirms Metofenazate's efficacy while its superior selectivity is established by its lack of off-target troponin C activity.

Phosphodiesterase Enzyme Inhibition Calmodulin Antagonist Ki

Actomyosin ATPase Activity

Metofenazate's selectivity advantage is further demonstrated by its lack of effect on troponin C-mediated actomyosin ATPase activity, a key off-target effect of TFP . At a concentration of 100 µM, TFP decreased maximum Ca2+-dependent troponin C-mediated activation of actomyosin ATPase by 35% . In contrast, Metofenazate had no effect on maximum Ca2+ stimulation of actomyosin ATPase at the same concentration .

Actomyosin ATPase Troponin C Off-Target Effect Muscle Contraction

Cardiac Muscle Ca2+ Sensitivity

A functional assay in skinned cardiac muscle fibers further confirms Metofenazate's reduced interaction with troponin C. Metofenazate increased the Ca2+ sensitivity of skinned cardiac muscle with approximately 10-fold lower potency than trifluoperazine . This indicates a much weaker functional impact on troponin C-mediated contractile regulation.

Cardiac Muscle Ca2+ Sensitivity Skinned Fiber Troponin C

Metofenazate Research Applications


Calmodulin vs. Troponin C Signaling

Metofenazate is the superior tool for experiments requiring the specific inhibition of calmodulin without concurrent effects on troponin C. Its >40-fold selectivity window (based on fluorescence binding) and lack of functional effect on troponin C-mediated actomyosin ATPase make it essential for accurately attributing cellular responses to calmodulin. Using a less selective agent like trifluoperazine would introduce significant ambiguity due to its known troponin C interactions .

Calmodulin-Dependent Enzyme Assays

For high-throughput screening or routine assays of calmodulin-dependent enzymes like phosphodiesterase, Metofenazate provides a reliable, well-characterized inhibition profile (Ki = 7 µM) . Its comparable potency to trifluoperazine ensures robust assay signal, while its superior selectivity reduces the risk of off-target artifacts, leading to more consistent and interpretable results across experiments .

Neuronal Calmodulin Research

Given its original development as an antipsychotic and its activity as a calmodulin antagonist, Metofenazate is a valuable probe for studying calmodulin-dependent processes in neuronal models (e.g., long-term potentiation, neurotransmitter release). Its selectivity profile suggests it can be used to interrogate calmodulin-specific roles in neuronal signaling with less confounding interference from other calcium-binding proteins compared to less selective phenothiazines .

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